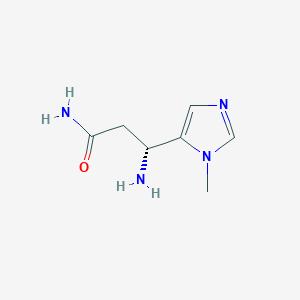
(3R)-3-amino-3-(1-methyl-1H-imidazol-5-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-amino-3-(1-methyl-1H-imidazol-5-yl)propanamide is a compound of interest in various scientific fields due to its unique structure and potential applications. This compound features an amino group and an imidazole ring, which are known to contribute to its reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-amino-3-(1-methyl-1H-imidazol-5-yl)propanamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and formaldehyde.
Introduction of the Amino Group: The amino group can be introduced via reductive amination, where an aldehyde or ketone is reacted with ammonia or an amine in the presence of a reducing agent.
Formation of the Propanamide Backbone: The propanamide backbone can be formed through the reaction of an appropriate acyl chloride with an amine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-amino-3-(1-methyl-1H-imidazol-5-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The imidazole ring can be reduced to form imidazoline derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitroso or nitro compounds, while reduction of the imidazole ring may produce imidazoline derivatives.
Scientific Research Applications
(3R)-3-amino-3-(1-methyl-1H-imidazol-5-yl)propanamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (3R)-3-amino-3-(1-methyl-1H-imidazol-5-yl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The amino group and imidazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. This can lead to inhibition or activation of specific biochemical pathways, depending on the context.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-amino-3-(1H-imidazol-5-yl)propanamide: Lacks the methyl group on the imidazole ring.
(3R)-3-amino-3-(1-methyl-1H-imidazol-4-yl)propanamide: The position of the amino group on the imidazole ring is different.
(3R)-3-amino-3-(1-methyl-1H-imidazol-2-yl)propanamide: The position of the amino group on the imidazole ring is different.
Uniqueness
The presence of the methyl group at the 1-position of the imidazole ring in (3R)-3-amino-3-(1-methyl-1H-imidazol-5-yl)propanamide distinguishes it from other similar compounds. This structural feature can influence its reactivity and interaction with biological targets, potentially leading to unique properties and applications.
Properties
Molecular Formula |
C7H12N4O |
|---|---|
Molecular Weight |
168.20 g/mol |
IUPAC Name |
(3R)-3-amino-3-(3-methylimidazol-4-yl)propanamide |
InChI |
InChI=1S/C7H12N4O/c1-11-4-10-3-6(11)5(8)2-7(9)12/h3-5H,2,8H2,1H3,(H2,9,12)/t5-/m1/s1 |
InChI Key |
UNIJBDWJYZHPRG-RXMQYKEDSA-N |
Isomeric SMILES |
CN1C=NC=C1[C@@H](CC(=O)N)N |
Canonical SMILES |
CN1C=NC=C1C(CC(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















